molecular formula C12H9BrO2 B1281874 2-(4-Bromophenoxy)phenol

2-(4-Bromophenoxy)phenol

Cat. No.: B1281874
M. Wt: 265.1 g/mol
InChI Key: UQFWSQYFSQVZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenoxy)phenol is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.1 g/mol

IUPAC Name

2-(4-bromophenoxy)phenol

InChI

InChI=1S/C12H9BrO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H

InChI Key

UQFWSQYFSQVZCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Bromophenoxy)-phenol was prepared by reported method. A mixture of phenol (2.65 g, 10.0 mmol) and K2CO3 (1.45 g, 10.5 mmol) in DMF (20 mL) was stirred for 0.5 hours, and then benzylbromide (1.56 mL, m 13.0 mmol) was added. The reaction mixture was stirred at room temperature for 3 hours, then was diluted with ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water, 2 N HCl, sat'd NaHCO3, and brine, dried under anhydrous MgSO4, filtered, and dried under reduced pressure. The residue was purified by column chromatography to give the desired product as a white solid (3.00 g, 84%). 1H NMR (500 MHz, CDCl3) δ 5.06-5.13 (m, 2H), 6.85 (d, J=9.0 Hz, 2H), 7.00 (t, J=9.0 Hz, 1H), 7.05-7.23 (m, 5H), 7.26-7.37 (m, 3H), 7.42 (d, J=9.0 Hz, 2H); 13C NMR (126 MHz, CDCl3) δ 70.6, 114.6, 115.3, 118.6, 121.9, 122.4, 125.7, 127.2, 128.0, 128.6, 132.5, 136.8, 144.9, 150.7, 157.9;
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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